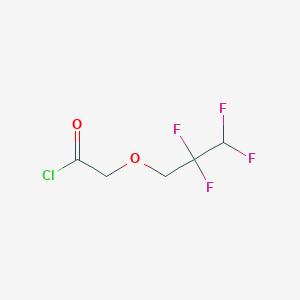

(2,2,3,3-Tetrafluoropropoxy)acetyl chloride

Description

(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is a fluorinated acyl chloride with the molecular formula C₅H₅ClF₄O₂ and a molecular weight of 216.54 g/mol. It features a tetrafluoropropoxy ether group (-OCF₂CF₂CH₂F) linked to an acetyl chloride moiety (-COCl). This structure confers high reactivity due to the electrophilic acyl chloride group and enhanced stability from fluorine substitution. The compound is primarily used as a reactive intermediate in pharmaceutical synthesis, such as in the preparation of Alzheimer’s drug candidates like N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine hydrochloride . Its fluorinated alkoxy chain likely improves metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF4O2/c6-3(11)1-12-2-5(9,10)4(7)8/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLQCBJRGIEDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 3-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

One reported route involves the use of 3-(2,2,3,3-tetrafluoropropoxy)benzaldehyde as a starting material, which is then converted through reductive amination and further transformations to yield derivatives that can be converted into the acyl chloride form. Although this route is more commonly associated with benzylamine derivatives, it provides insight into the handling of the tetrafluoropropoxy substituent under various reaction conditions.

Direct Acyl Chloride Formation

The direct preparation of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride can be achieved by chlorination of the corresponding carboxylic acid or ester precursor. Common reagents include:

- Thionyl chloride (SOCl₂)

- Oxalyl chloride (COCl)₂

- Phosphorus pentachloride (PCl₅)

These reagents facilitate the substitution of the hydroxyl group of the acid with a chlorine atom, yielding the acyl chloride. The reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis and side reactions.

Representative Experimental Procedure

Based on general acyl chloride synthesis protocols adapted for fluorinated compounds:

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1. | Dissolve the corresponding (2,2,3,3-tetrafluoropropoxy)acetic acid in dry dichloromethane or toluene | Anhydrous solvent prevents hydrolysis |

| 2. | Add thionyl chloride dropwise under nitrogen atmosphere | Controls exothermic reaction |

| 3. | Stir at room temperature or gently reflux for 1-3 hours | Ensures complete conversion |

| 4. | Remove excess thionyl chloride and solvent under reduced pressure | Avoids decomposition |

| 5. | Purify the crude acyl chloride by distillation or recrystallization if solid | Maintains purity |

Alternative Synthetic Routes

- Use of borane-THF complex reduction followed by acid chloride formation has been described in related fluorinated amine derivatives synthesis, indicating potential for adaptation.

- Hydrogenation and catalytic steps under controlled conditions to reduce intermediates before acyl chloride formation are also noted.

Data Table: Summary of Preparation Conditions and Yields

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl chloride chlorination | (2,2,3,3-Tetrafluoropropoxy)acetic acid | SOCl₂ | Room temp to reflux, 1-3 h, inert atmosphere | Typically 70-85% | Common method for acyl chloride formation |

| Oxalyl chloride chlorination | Same as above | (COCl)₂ | Anhydrous solvent, room temp, 2-4 h | Comparable to SOCl₂ | Generates CO and CO₂ gases |

| Phosphorus pentachloride chlorination | Same as above | PCl₅ | Anhydrous conditions, controlled temp | Moderate to high | Less commonly used due to harshness |

| Borane-THF reduction + acid chloride | Fluorinated nitrile or aldehyde intermediates | BH₃-THF, then SOCl₂ | Multi-step, 15-65°C, inert atmosphere | 70-83% (overall) | Requires careful control to preserve fluorine |

Research Findings and Considerations

- The fluorinated propoxy group is stable under typical acyl chloride formation conditions but requires exclusion of moisture to prevent hydrolysis.

- Use of mild chlorinating agents like thionyl chloride is preferred to maintain the integrity of the fluorinated substituent.

- Purification steps often involve co-evaporation with toluene or recrystallization from appropriate solvents to achieve high purity (>99% by HPLC).

- Multi-step syntheses involving aldehyde intermediates and reductive amination have been reported for related compounds, indicating flexibility in synthetic design.

- Yields reported in literature range from 70% to 85%, depending on the exact method and scale.

Chemical Reactions Analysis

Hydrolysis with Water

Reaction with water produces (2,2,3,3-tetrafluoropropoxy)acetic acid and HCl. The mechanism proceeds via nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release Cl⁻ .

Reaction Equation:

his reaction is rapid under ambient conditions due to the compound’s high electrophilicity.

Esterification with Alcohols

Alcohols (R-OH) react to form fluorinated esters. For example, methanol yields methyl (2,2,3,3-tetrafluoropropoxy)acetate .

General Mechanism:

Example with Ethanol:

eactions are typically conducted in anhydrous solvents (e.g., CHCl) at room temperature .

Amidation with Amines

Primary and secondary amines form fluorinated amides. For instance, ethylamine produces N-ethyl-(2,2,3,3-tetrafluoropropoxy)acetamide .

Key Steps:

Reaction Equation:

xcess amine neutralizes HCl, forming ammonium salts .

Anhydride Formation with Carboxylic Acids

Reaction with carboxylic acids (R-COOH) yields mixed anhydrides, though this requires activation (e.g., base

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is utilized as a valuable intermediate in the synthesis of fluorinated organic compounds. These compounds are essential in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Case Study: Synthesis of Fluorinated Drugs

Research has shown that incorporating fluorinated moieties can significantly improve the pharmacokinetic properties of drug candidates. For instance, compounds synthesized using this compound have demonstrated increased metabolic stability and bioavailability in preclinical models.

Material Science

Fluorinated Polymers

This compound is also pivotal in the preparation of fluorinated polymers that exhibit unique properties such as high thermal stability and chemical resistance. These materials are crucial for applications in coatings, adhesives, and sealants.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Coatings, Adhesives |

Case Study: Development of Coatings

In a study focused on developing advanced coatings for industrial applications, this compound was employed to enhance the durability and resistance of the coatings against harsh environmental conditions .

Medicinal Chemistry

Synthesis of Drug Candidates

The compound is extensively used in medicinal chemistry for synthesizing potential drug candidates. Its fluorinated structure can enhance the biological activity and therapeutic efficacy of various agents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Cell Membrane Interaction : Its unique structure allows it to interact with cell membranes effectively.

- Reactive Intermediate Formation : It can form reactive intermediates that participate in further chemical reactions within biological systems.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes linked to disease processes |

| Cell Membrane Interaction | Alters membrane permeability and function |

| Reactive Intermediate Formation | Engages in further reactions enhancing biological effects |

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetrafluoropropoxy)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The presence of the tetrafluoropropoxy group enhances the compound’s reactivity and stability, making it a useful reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, applications, and regulatory status, (2,2,3,3-Tetrafluoropropoxy)acetyl chloride is compared to the following compounds:

Reactivity and Stability

- Acyl Chloride vs. Sulfonyl Chloride: this compound is more reactive in nucleophilic acyl substitutions (e.g., forming amides or esters) than trifluoromethanesulfonyl chloride, which is typically used as a sulfonating agent. The fluorinated ether group enhances hydrolytic stability compared to non-fluorinated acyl chlorides but less so than sulfonyl chlorides, which resist hydrolysis due to strong S=O bonds .

- Fluorinated Ethers: Both this compound and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid contain fluorinated ether linkages. However, the latter’s carboxylic acid group reduces reactivity while increasing environmental persistence, as noted in global surface water contamination studies .

Environmental and Regulatory Considerations

- Persistence and Toxicity : Fluorinated ethers like 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid are classified as Substances of Very High Concern (SVHC) by the ECHA due to persistence, bioaccumulation, and toxicity . While this compound lacks direct regulatory data, its structural similarity suggests analogous environmental risks.

- Metabolites : Unlike tetrahydrofurfuryl acrylate (), which degrades into tetrahydrofurfuryl alcohol, fluorinated acyl chlorides may hydrolyze into persistent perfluorinated acids, exacerbating ecological impacts .

Biological Activity

(2,2,3,3-Tetrafluoropropoxy)acetyl chloride is a fluorinated compound that has garnered interest in various fields including medicinal chemistry and material science. Its unique structure imparts specific biological activities that can be leveraged in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and safety considerations based on recent research findings.

- Molecular Formula : C5H4ClF4O

- Molecular Weight : 200.53 g/mol

- Structure : The compound features a tetrafluoropropoxy group attached to an acetyl chloride moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition :

- Cell Membrane Interaction :

- Reactive Intermediate Formation :

Case Study 1: Neurotoxicity Assessment

A study examined the neurotoxic effects of various acetyl chlorides, including this compound. The results demonstrated significant inhibition of AChE activity at concentrations as low as 10 µM, suggesting potential for neurotoxic effects if exposure occurs at higher levels over extended periods .

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 10 |

| Chloroacetyl chloride | 5 |

| Acetyl chloride | 15 |

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of fluorinated compounds found that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL .

Safety and Toxicology

Despite its promising biological activities, safety assessments are critical. Toxicological evaluations reveal potential risks associated with exposure to this compound:

- Acute Toxicity : Exposure can lead to respiratory distress and skin irritation.

- Chronic Effects : Long-term exposure may result in cumulative neurotoxic effects due to enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2,2,3,3-Tetrafluoropropoxy)acetyl chloride with high purity, and how can intermediates be characterized?

- Methodological Answer : Optimize synthesis by reacting 2,2,3,3-tetrafluoropropanol with acetyl chloride under anhydrous conditions, using catalysts like pyridine to minimize side reactions. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) and confirm intermediate structures using NMR and IR spectroscopy to verify fluorinated ether bond formation. Purity can be assessed via HPLC with a C18 column and UV detection at 210 nm .

Q. Which analytical techniques are most effective for quantifying this compound in solvent systems?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 220–250 nm) and a mobile phase of acetonitrile/water (70:30 v/v) for baseline separation. Calibrate with standards prepared in the same solvent matrix. For trace analysis, employ solid-phase extraction (SPE) coupled with liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to achieve detection limits below 1 ppb .

Q. How can researchers ensure structural integrity during storage and handling of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis. Conduct periodic stability testing via and NMR to detect decomposition products like 2,2,3,3-tetrafluoropropanol or acetic acid. Use Karl Fischer titration to monitor moisture content in stored batches .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound in aqueous systems?

- Methodological Answer : Simulate environmental conditions using buffered solutions (pH 4–10) and analyze degradation kinetics via LC-MS/MS. Identify transient intermediates (e.g., perfluoroether carboxylic acids) using high-resolution mass spectrometry (HRMS). Compare results to structurally related perfluorinated compounds, such as those in the ECHA report, to predict persistence and bioaccumulation potential .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Perform accelerated oxidative stress tests using hydrogen peroxide or UV irradiation, followed by GC-MS and ion chromatography to quantify fluoride release. Reconcile discrepancies by cross-validating methods: e.g., compare HPLC-UV (for parent compound depletion) with NMR (for fluorine-containing byproducts) .

Q. What methodologies are recommended for detecting and quantifying breakdown products in biological matrices?

- Methodological Answer : Use enzymatic digestion (e.g., β-glucuronidase) to release conjugated metabolites from plasma or tissue samples. Employ SPE cleanup and LC-MS/MS with multiple reaction monitoring (MRM) for sensitive detection. Reference studies on perfluoroalkyl substances (PFAS) in human plasma, such as those by Fromme et al., to optimize recovery rates and minimize matrix effects .

Q. How should researchers design toxicity studies to comply with regulatory frameworks like TSCA?

- Methodological Answer : Follow EPA guidelines for subchronic toxicity testing (e.g., 90-day oral exposure in rodents) with endpoints including liver enzyme activity, histopathology, and serum PFAS levels. Use OECD Test No. 203 (fish acute toxicity) for aquatic impact assessments. Collaborate with industry consortia to share data on bioaccumulation factors and ecological risks .

Key Considerations for Researchers

- Contradictory Evidence : While HPLC-UV is widely used for purity analysis, LC-MS/MS is critical for detecting trace degradation products in complex matrices. Method selection should align with research goals (e.g., regulatory compliance vs. mechanistic studies) .

- Regulatory Gaps : Limited acute toxicity data (Section 9.1 of Aladdin SDS) necessitates proactive testing under TSCA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.